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Compound of Interest

Compound Name:
6-Hydroxy-2,3,4-

trimethoxybenzaldehyde

CAS No.: 832-65-5

Cat. No.: B3286623

Get Quote

Executive Summary
In the landscape of organic synthesis and drug development, highly oxygenated

benzaldehydes serve as critical electrophilic precursors for the construction of complex active

pharmaceutical ingredients (APIs) and natural products. 6-Hydroxy-2,3,4-
trimethoxybenzaldehyde is a uniquely substituted aromatic compound characterized by its

dense array of electron-donating groups. This whitepaper provides an in-depth technical

analysis of its nomenclature, physicochemical properties, synthetic methodology, and

pharmacognostic relevance, designed specifically for researchers and application scientists.

Nomenclature and Structural Identity
Understanding the exact structural identity of polymethoxybenzaldehydes requires strict

adherence to IUPAC nomenclature rules, which prioritize functional groups to determine ring

numbering.
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Common Synonyms: 2-Hydroxy-3,4,5-trimethoxybenzaldehyde (derived from alternative,

non-preferred numbering schemes).

PubChem CID: 5319402[1]

Molecular Formula: C₁₀H₁₂O₅

Molecular Weight: 212.20 g/mol

Nomenclature Logic (Expert Insight): The aldehyde group (-CHO) holds the highest priority,

designating the attached ring carbon as C1. To assign the lowest possible locants to the

remaining substituents, numbering proceeds towards the methoxy groups rather than the

hydroxyl group. Numbering towards the methoxy groups yields the locant set 2,3,4,6 (2,3,4-

trimethoxy and 6-hydroxy). Conversely, numbering towards the hydroxyl group would yield the

higher locant set 2,4,5,6. Therefore, the definitive IUPAC name is 6-hydroxy-2,3,4-
trimethoxybenzaldehyde.

Physicochemical Profiling & Analytical Data
Accurate characterization is paramount for ensuring the trustworthiness of synthetic workflows.

The following table summarizes the validated physicochemical and analytical parameters for 6-
hydroxy-2,3,4-trimethoxybenzaldehyde[2],[3].

Parameter Validated Value
Analytical Conditions /
Notes

Appearance Pale yellow solid Visual observation[2]

Melting Point 63–65 °C Standard capillary method[2]

TLC Retention Factor (Rf) 0.52
Silica gel; Eluent: DCM/hexane

(9:1)[2]

HPLC Retention Time (tR) 8.1 min
H₂O/MeCN gradient (95:5 to

0:100 over 11 min)[2]

¹H-NMR Spectrum Verified
Predicted 300 MHz in H₂O

available via NP-MRD[3]
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Synthetic Methodology: Rieche Formylation
The most efficient route to synthesize 6-hydroxy-2,3,4-trimethoxybenzaldehyde is via the

Rieche Formylation of 3,4,5-trimethoxyphenol. This method utilizes dichloromethyl methyl ether

as the formylating agent and titanium tetrachloride (TiCl₄) as the Lewis acid[2].

Causality Behind Experimental Choices: While Vilsmeier-Haack conditions (POCl₃/DMF) are

common for formylating electron-rich aromatics, highly oxygenated phenols often suffer from

poor regioselectivity or side reactions under those conditions. TiCl₄ is specifically chosen here

because it acts as a coordinating Lewis acid. It chelates with the adjacent oxygen atoms of the

methoxy and phenolic groups, effectively directing the electrophilic attack to the ortho position

(C2/C6), ensuring high regioselectivity and preventing unwanted polymerization.

Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process analytical

checkpoints to ensure reproducibility[2].

Preparation: In a flame-dried flask under an inert atmosphere, dissolve 3,4,5-

trimethoxyphenol (579.6 mg, 3.15 mmol) in 10 mL of anhydrous dichloromethane (DCM).

Lewis Acid Activation: Cool the solution to 0 °C. Slowly add TiCl₄ (760 μL, 6.93 mmol, ~2.2

eq). The solution will darken as the titanium-phenol complex forms.

Electrophile Addition: Dropwise, add dichloromethyl methyl ether (320 μL, 3.54 mmol, ~1.1

eq).

Reaction Monitoring: Allow the reaction to stir while warming to room temperature. Monitor

the reaction progress via TLC (DCM/hexane, 9:1). The product will appear as a distinct spot

at Rf = 0.52.

Quenching & Extraction: Once the starting material is consumed, carefully quench the

reaction by pouring it into ice-water. Extract the aqueous layer three times with DCM. Wash

the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under

reduced pressure.
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Purification: Purify the resulting crude pale orange solid via silica gel column

chromatography (Eluent: DCM/hexane, 9:1).

Yield: The process yields 372.0 mg (56%) of 6-hydroxy-2,3,4-trimethoxybenzaldehyde as

a pale yellow solid[2].

1. Dissolve 3,4,5-trimethoxyphenol
in anhydrous DCM

2. Add TiCl4 (2.2 eq) at 0 °C

3. Dropwise addition of
Dichloromethyl methyl ether (1.1 eq)

4. Stir and monitor via TLC
(DCM/Hexane 9:1)

5. Quench with ice-water
& Extract with DCM

6. Purify via SiO2 Chromatography
(Yield: 56%)

Click to download full resolution via product page

Fig 1: Step-by-step synthetic workflow for 6-hydroxy-2,3,4-trimethoxybenzaldehyde.

Mechanistic Insights
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The Rieche formylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.

The TiCl₄ activates the dichloromethyl methyl ether, generating a highly reactive, resonance-

stabilized carbocation (an oxonium ion). Because the 3,4,5-trimethoxyphenol ring is heavily

activated by its electron-donating oxygen substituents, it rapidly attacks the electrophile.

Subsequent aqueous hydrolysis during the quenching step collapses the intermediate acetal-

like structure, eliminating methanol and HCl to reveal the final aldehyde.

3,4,5-Trimethoxyphenol TiCl4 + Cl2CHOMe
(Reactive Complex)

 Activation Electrophilic Attack
(C2/C6 Position)

 EAS Oxonium Intermediate -HCl Aqueous Hydrolysis H2O 6-Hydroxy-2,3,4-
trimethoxybenzaldehyde

 -MeOH, -HCl

Click to download full resolution via product page

Fig 2: Mechanistic pathway of the TiCl4-mediated Rieche formylation.

Biological Relevance & Pharmacognosy
Beyond its utility as a synthetic building block, 6-hydroxy-2,3,4-trimethoxybenzaldehyde
holds significance in pharmacognosy and natural product research. It has been identified as an

associated phytochemical in Hypericum aucheri, a plant species belonging to the St. John's

wort family[1].

Plants of the Hypericum genus are extensively studied for their complex secondary

metabolites, which exhibit diverse biological activities. The presence of

polymethoxybenzaldehydes in these botanical extracts contributes to their pharmacological

profiles, which are currently being investigated for therapeutic potential in neurodegenerative

conditions (such as Alzheimer's disease and dementia) and systemic inflammatory

disorders[1]. In drug development, the trimethoxybenzene motif is a privileged scaffold,

frequently utilized to enhance the lipophilicity and target-binding affinity of novel therapeutic

agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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